Cas no 1629249-40-6 (Integrin Antagonist 1 hydrochloride)

Integrin Antagonist 1 hydrochloride 化学的及び物理的性質
名前と識別子
-
- Integrin Antagonist 1 (hydrochloride)
- Integrin Antagonist 1 hydrochloride
- GSK3008348
- BCP17153
- TQP0949
- 3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride
- GSK-3008348 HCl
- GSK-3008348;GSK 3008348
- 1629249-40-6
- 3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
- DA-74501
- AT41594
- 1629249-33-7
- SCHEMBL18092915
-
- インチ: 1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H
- InChIKey: GCZLVFRSWWTRPH-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(CC(C1C=CC=C(C=1)N1C(C)=CC(C)=N1)CN1CCC(CCC2C=CC3CCCNC=3N=2)C1)=O
計算された属性
- せいみつぶんしりょう: 523.2714032g/mol
- どういたいしつりょう: 523.2714032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 722
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.3
Integrin Antagonist 1 hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Integrin Antagonist 1 hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49184-50mg |
GSK 3008348 hydrochloride |
1629249-40-6 | 98% | 50mg |
¥13374.00 | 2023-09-08 | |
MedChemExpress | HY-19767A-1mg |
GSK 3008348 hydrochloride |
1629249-40-6 | 99.27% | 1mg |
¥1100 | 2024-07-24 | |
MedChemExpress | HY-19767A-5mg |
GSK 3008348 hydrochloride |
1629249-40-6 | 99.27% | 5mg |
¥3000 | 2024-07-24 | |
Crysdot LLC | CD31003119-10mg |
Integrin Antagonist 1 hydrochloride |
1629249-40-6 | 98+% | 10mg |
$347 | 2024-07-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49184-5mg |
GSK 3008348 hydrochloride |
1629249-40-6 | 98% | 5mg |
¥3120.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49184-10mg |
GSK 3008348 hydrochloride |
1629249-40-6 | 98% | 10mg |
¥4457.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49184-100mg |
GSK 3008348 hydrochloride |
1629249-40-6 | 98% | 100mg |
¥18723.00 | 2023-09-08 | |
Ambeed | A418628-1g |
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid xhydrochloride |
1629249-40-6 | 98+% | 1g |
$298.0 | 2024-07-21 | |
1PlusChem | 1P00AC97-5mg |
Integrin Antagonist 1 (hydrochloride) |
1629249-40-6 | 99% | 5mg |
$369.00 | 2024-06-19 | |
MedChemExpress | HY-19767A-10mg |
GSK 3008348 hydrochloride |
1629249-40-6 | 99.27% | 10mg |
¥4200 | 2024-07-24 |
Integrin Antagonist 1 hydrochloride 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Integrin Antagonist 1 hydrochlorideに関する追加情報
Integrin Antagonist 1 Hydrochloride (CAS No. 1629249-40-6): A Promising Compound in the Field of Integrin-Mediated Pathologies
Integrin Antagonist 1 Hydrochloride (CAS No. 1629249-40-6) is a potent and selective inhibitor of integrins, a family of cell surface receptors that play crucial roles in various physiological and pathological processes. This compound has garnered significant attention in recent years due to its potential therapeutic applications in conditions such as cancer, fibrosis, and inflammatory diseases.
Integrins are heterodimeric transmembrane proteins composed of α and β subunits, which mediate cell adhesion to the extracellular matrix (ECM) and other cells. They are involved in a wide range of cellular functions, including migration, proliferation, and survival. Dysregulation of integrin signaling has been implicated in numerous diseases, making integrins attractive targets for drug development.
Integrin Antagonist 1 Hydrochloride specifically targets the αvβ3 and αvβ5 integrins, which are overexpressed in many cancer types and are associated with tumor angiogenesis and metastasis. By blocking these integrins, the compound can inhibit the adhesion of tumor cells to the ECM, thereby reducing their ability to migrate and form new blood vessels. This mechanism of action makes Integrin Antagonist 1 Hydrochloride a promising candidate for anti-cancer therapy.
In addition to its anti-cancer properties, Integrin Antagonist 1 Hydrochloride has shown potential in treating fibrotic diseases. Fibrosis is characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction. Integrins play a critical role in the activation of fibroblasts and the production of collagen. By inhibiting integrin activity, Integrin Antagonist 1 Hydrochloride can reduce fibroblast activation and collagen production, thereby ameliorating fibrotic processes.
The therapeutic potential of Integrin Antagonist 1 Hydrochloride has been supported by several preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Integrin Antagonist 1 Hydrochloride significantly reduced tumor growth and angiogenesis in mouse models of breast cancer. Another study in the journal Nature Communications reported that the compound effectively inhibited liver fibrosis in animal models by reducing collagen deposition and improving liver function.
Beyond cancer and fibrosis, Integrin Antagonist 1 Hydrochloride has also shown promise in inflammatory diseases such as rheumatoid arthritis (RA). Integrins are involved in the recruitment of immune cells to sites of inflammation and the activation of inflammatory pathways. By blocking these integrins, Integrin Antagonist 1 Hydrochloride can reduce inflammation and joint damage associated with RA. A recent study published in Arthritis & Rheumatology demonstrated that treatment with Integrin Antagonist 1 Hydrochloride significantly reduced joint swelling and improved joint function in a mouse model of RA.
The safety profile of Integrin Antagonist 1 Hydrochloride is another important consideration for its therapeutic use. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects. However, further clinical trials are needed to fully evaluate its safety and efficacy in human patients.
In conclusion, Integrin Antagonist 1 Hydrochloride (CAS No. 1629249-40-6) represents a promising therapeutic agent for a variety of integrin-mediated pathologies. Its ability to selectively target αvβ3 and αvβ5 integrins makes it a valuable tool for researchers and clinicians alike. Ongoing research continues to explore its potential applications and optimize its use for clinical benefit.
1629249-40-6 (Integrin Antagonist 1 hydrochloride) 関連製品
- 2228754-00-3(5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)
- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)
- 6909-93-9(4-Methyl-pyridine-2,5-diamine)
- 62833-51-6(Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)
- 1105225-03-3(2-(5-{4-2-(3-methylphenyl)acetylpiperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanylacetamide)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
- 81075-61-8(Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate)
- 1999688-96-8(4-(tert-butoxy)-6-fluoropyrimidin-5-amine)
- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 1261553-61-0(2-(Bromomethyl)-6-cyanobenzenesulfonamide)
